molecular formula C17H18N2O B12537309 4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile CAS No. 664362-71-4

4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile

Cat. No.: B12537309
CAS No.: 664362-71-4
M. Wt: 266.34 g/mol
InChI Key: UVBKGEOSKSCVAA-UHFFFAOYSA-N
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Description

4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile is a complex organic compound that features a piperidine ring substituted with a hydroxymethyl group and a naphthonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile typically involves the formation of the piperidine ring followed by the introduction of the hydroxymethyl group and the naphthonitrile moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidine ring. The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds, while the nitrile group can participate in various interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile is unique due to the combination of the piperidine ring, hydroxymethyl group, and naphthonitrile moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

664362-71-4

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

4-[3-(hydroxymethyl)piperidin-1-yl]naphthalene-1-carbonitrile

InChI

InChI=1S/C17H18N2O/c18-10-14-7-8-17(16-6-2-1-5-15(14)16)19-9-3-4-13(11-19)12-20/h1-2,5-8,13,20H,3-4,9,11-12H2

InChI Key

UVBKGEOSKSCVAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C3=CC=CC=C32)C#N)CO

Origin of Product

United States

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